KadcoccinicacidC
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Overview
Description
KadcoccinicacidC is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of triterpene acids known for their complex structures and significant biological activities, including anti-HIV and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of KadcoccinicacidC involves several key steps. One notable method includes the use of a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold . This step is followed by a copper-mediated conjugate addition and a gold(I)-catalyzed Conia-ene reaction to form the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidC undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
KadcoccinicacidC has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex triterpenoid structures and their synthesis.
Biology: It exhibits significant biological activities, including anti-HIV and cytotoxic properties.
Medicine: It has potential therapeutic applications due to its anti-HIV and cytotoxic effects.
Mechanism of Action
The mechanism of action of KadcoccinicacidC involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the HIV virus . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with viral enzymes and host cell receptors .
Comparison with Similar Compounds
Kadcoccinic Acids A-J: These are other triterpene acids isolated from Kadsura coccinea.
Kadcotriones A-C: These triterpenoids also exhibit significant biological activities.
Uniqueness: KadcoccinicacidC is unique due to its rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system . This structure is distinct from other triterpenoids, making it a valuable compound for studying complex natural products and their biological activities .
Properties
Molecular Formula |
C30H44O4 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(Z,6R)-2-methyl-6-[(2S,8R,11S,12S,15R,17S)-2,7,7,12-tetramethyl-16-methylidene-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,17]octadec-1(18)-en-15-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)34-26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,21-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,22-,23+,25+,29+,30-/m1/s1 |
InChI Key |
ZMWGNOQGBYBGGS-HGIOFNIASA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@H]2C1=C)(CCC(=O)OC4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC4C(OC(=O)CCC4(C3=CC2C1=C)C)(C)C)C |
Origin of Product |
United States |
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